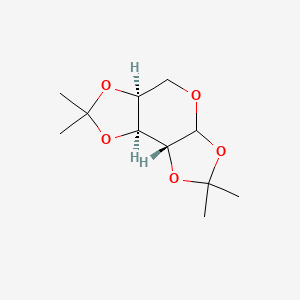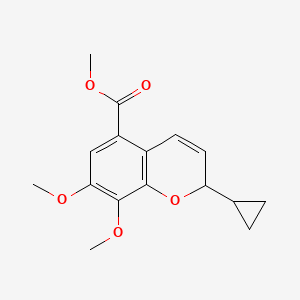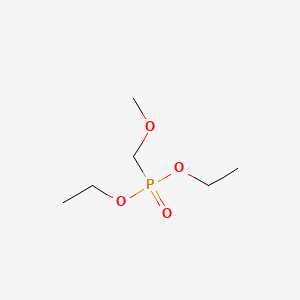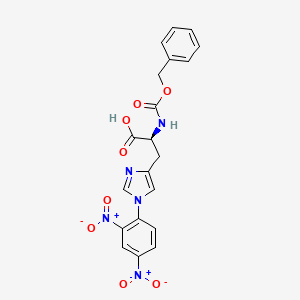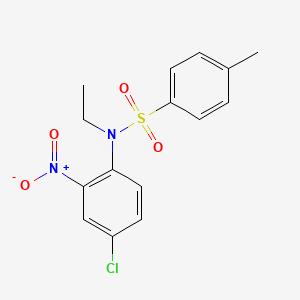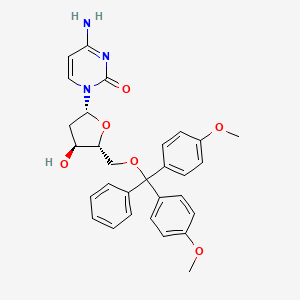
5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine, also known as DMT-T, is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Synthesis Analysis
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid have been studied .
Molecular Structure Analysis
The molecular formula of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is C31H32N2O7 . The molecular weight is 544.59 .
Chemical Reactions Analysis
The deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid has been studied . The reaction gives a 4,4’-dimethoxytrityl carbocation .
Physical And Chemical Properties Analysis
5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a white to off-white powder . It has a molecular weight of 544.59 and a density of 1.35g/cm3 . The storage temperature is 2-8°C .
Scientific Research Applications
DNA Three-Way Junction Stabilization
One significant application of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is in the stabilization of DNA three-way junctions (TWJs). This compound, when used in α-oligonucleotide synthesis, has shown enhanced stability of TWJs, particularly when inserted into the junction region. Such stabilization could be crucial for recognizing the foot of a stem in DNA structures, opening new avenues for antisense oligonucleotide targeting (Khattab & Pedersen, 1998).
Large-Scale Synthesis for Oligonucleotide Therapeutics
The efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'‑deoxycytidine has been developed to support oligonucleotide therapeutics. This process has been scaled up to multi-kilogram quantities, indicating its significant utility in the pharmaceutical industry, especially for routine use in oligonucleotide-based therapies (Ross, Han, & Ravikumar, 2006).
Enhanced Oligonucleotide Duplex Stability
The compound has been involved in the synthesis of new oligodeoxynucleotides modified at deoxycytidine. Studies show that 5-methyl substitution, using this compound, increased the stability of oligodeoxynucleotide duplexes. This modification plays a crucial role in influencing the double helix stability, which is essential for developing more efficient antisense drugs (Ling, 2007).
Role in Oligoribonucleotide Synthesis
This compound has been used in the synthesis of 2'-O-methyloligoribonucleotides. These oligoribonucleotides are resistant to degradation by RNA or DNA specific nucleases, making them particularly valuable in biochemical purification and electron microscopy of RNA-protein complexes (Sproat et al., 1989).
Involvement in Solid-Phase DNA Synthesis
5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine plays a role in solid-phase DNA synthesis, particularly in the synthesis of carbocyclic oligothymidylates. Its application here demonstrates its utility in more intricate nucleic acid synthesis processes (Szemzo et al., 1990).
Detritylation in Nucleotide Synthesis
The kinetics and mechanism of deprotection (detritylation) of nucleosides, including 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, have been studied to understand better the detritylation process in non-aqueous solutions. This research provides valuable insights for improving the efficiency of nucleotide synthesis (Russell et al., 2009).
Safety And Hazards
5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBLVFBRAADPJF-ZRRKCSAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473339 | |
| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |
CAS RN |
76512-82-8 | |
| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




